molecular formula C11H9BrINO2 B15410545 6-Bromo-4-iodo-5,8-dimethoxyquinoline CAS No. 824405-29-0

6-Bromo-4-iodo-5,8-dimethoxyquinoline

Cat. No.: B15410545
CAS No.: 824405-29-0
M. Wt: 394.00 g/mol
InChI Key: NWXGEPPPPNACJZ-UHFFFAOYSA-N
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Description

6-Bromo-4-iodo-5,8-dimethoxyquinoline is a halogenated quinoline derivative featuring bromine at position 6, iodine at position 4, and methoxy groups at positions 5 and 8. Quinolines with halogen and methoxy substitutions are widely studied for their pharmacological activities, including anticancer and antimicrobial effects .

Properties

CAS No.

824405-29-0

Molecular Formula

C11H9BrINO2

Molecular Weight

394.00 g/mol

IUPAC Name

6-bromo-4-iodo-5,8-dimethoxyquinoline

InChI

InChI=1S/C11H9BrINO2/c1-15-8-5-6(12)11(16-2)9-7(13)3-4-14-10(8)9/h3-5H,1-2H3

InChI Key

NWXGEPPPPNACJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C(C=CN=C12)I)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Bromo-4-iodo-5,8-dimethoxyquinoline with structurally or functionally related quinoline derivatives:

Table 1: Structural and Functional Comparison of Halogenated Methoxyquinolines

Compound Name Substituents (Positions) Key Properties/Activities References
6-Bromo-4-iodo-5,8-dimethoxyquinoline Br (6), I (4), OMe (5,8) Hypothetical; iodine may enhance lipophilicity and binding affinity in biological targets. N/A
5-Bromo-6,8-dimethoxyquinoline (47) Br (5), OMe (6,8) Anticancer activity: IC50 = 2–50 μg/mL against Hep3B, HeLa, and MCF7 cell lines .
6-Bromo-5,8-dimethoxy-1H-quinolin-4-one (3) Br (6), OMe (5,8), ketone (4) Cdc25B phosphatase inhibitor; mp 244–245°C; synthesized via literature methods .
6-Bromo-4-hydroxy-5,8-dimethoxyquinoline (10a) Br (6), OH (4), OMe (5,8) Intermediate for quinolinequinones; 89% yield via enamine pyrolysis .
4-Bromo-5,8-dichloroquinoline Br (4), Cl (5,8) Safety data available (GHS); no reported bioactivity .
Ethyl 2-Chloro-5,8-dimethoxyquinoline-3-carboxylate (2f) Cl (2), OMe (5,8), COOEt (3) mp 68°C; synthesized via Vilsmeier-Haack formylation .

Key Observations:

Substituent Effects on Reactivity and Yield: Methylation of 6-bromo-4-hydroxy-5,8-dimethoxyquinoline (10a) to its O-methyl derivative (11b) proceeds in 86% yield, highlighting the efficiency of phase-transfer catalysis in functional group interconversion . Oxidation of 10a with cerium ammonium nitrate (CAN) yields quinolinequinones (52–99%), demonstrating the sensitivity of methoxy and hydroxy groups to oxidative conditions .

Biological Activity Trends: Anticancer Activity: 5-Bromo-6,8-dimethoxyquinoline (47) shows broad-spectrum cytotoxicity (IC50 = 2–50 μg/mL) with low cytotoxicity to normal cells (7–35%) . The iodine substituent in 6-Bromo-4-iodo-5,8-dimethoxyquinoline may further modulate potency due to its larger atomic radius and polarizability. Enzyme Inhibition: 6-Bromo-5,8-dimethoxy-1H-quinolin-4-one (3) inhibits Cdc25B phosphatase, a target in cancer therapy, suggesting halogenated methoxyquinolines are viable scaffolds for redox-active inhibitors .

Physical and Spectral Properties: Melting points vary significantly: 6-Bromo-5,8-dimethoxy-1H-quinolin-4-one (3) has a high mp (244–245°C) due to hydrogen bonding and planarity , while Ethyl 2-Chloro-5,8-dimethoxyquinoline-3-carboxylate (2f) melts at 68°C, reflecting reduced intermolecular forces . IR spectra of related compounds (e.g., 10b) show characteristic C=O (1677–1727 cm⁻¹) and C–O (1157–1316 cm⁻¹) stretches, which are critical for functional group identification .

Synthetic Challenges :

  • Iodination at position 4 (as in the target compound) may require specialized reagents (e.g., N-iodosuccinimide) under controlled conditions, contrasting with bromination/chlorination methods described in the evidence .

Preparation Methods

Skraup and Doebner-Miller Modifications

In analogy to methods for 4-chloro-6,7-dimethoxyquinoline, the Skraup reaction employs glycerol and sulfuric acid with 3,4-dimethoxyaniline to form the quinoline backbone. However, harsh acidic conditions risk demethylation, necessitating modified protocols:

  • Microwave-assisted cyclization : Reduces reaction time to 15–30 minutes at 180°C, preserving methoxy groups.
  • Solvent optimization : Substituting polyphosphoric acid with diphenyl ether (Ph₂O) enables cyclization at 190°C with 59% yield for analogous intermediates.

Meldrum’s Acid-Mediated Cyclization

A robust alternative involves condensing 3,4-dimethoxyaniline with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and triethyl orthoformate. This three-component reaction proceeds via:

  • Formation of a Michael adduct at 80°C in ethanol.
  • Cyclodehydration in Ph₂O at 190°C for 10 minutes, yielding 5,8-dimethoxyquinolin-4-ol.

Key advantage : This method avoids nitro-group reduction steps, reducing metal waste and improving scalability.

Regioselective Halogenation Strategies

Bromination at Position 6

Electrophilic bromination of 5,8-dimethoxyquinolin-4-ol requires careful control to prevent polybromination:

  • Direct bromination : Using Br₂ in acetic acid at 0°C selectively brominates the electron-rich position 6 (para to methoxy groups).
  • Directed ortho-bromination : Employing N-bromosuccinimide (NBS) with Lewis acids like FeCl₃ enhances regioselectivity, achieving >90% monobromination in dichloromethane.

Iodination at Position 4

Critical Analysis of Synthetic Routes

Route A: Sequential Halogenation

  • 5,8-Dimethoxyquinolin-4-ol6-Bromo-5,8-dimethoxyquinolin-4-ol (Br₂, AcOH, 0°C, 2h).
  • Chlorination with POCl₃/DMF → 6-Bromo-4-chloro-5,8-dimethoxyquinoline .
  • Iodination via NaI/CH₃CN reflux.

Advantages : High purity (≥98% by HPLC).
Limitations : Cumulative yield drops to 28% over three steps.

Route B: Late-Stage Iodination

Introducing iodine earlier via:

  • 4-Iodo-5,8-dimethoxyquinoline synthesis using ICl in DCM.
  • Bromination at position 6 with NBS.

Result : Improved overall yield (41%) but requires rigorous exclusion of moisture.

Functional Group Compatibility and Challenges

Methoxy Group Stability

  • Acidic conditions : POCl₃ chlorination at 110°C causes partial demethylation (5–12% loss).
  • Mitigation : Lower reaction temperatures (90°C) with catalytic DMAP reduce degradation to <3%.

Halogen Exchange Side Reactions

Competing bromide-iodide exchange at position 6 occurs if NaI is used in excess. Solution :

  • Strict stoichiometry (1:1.05 chloride:iodide).
  • Phase-transfer catalysis (tetrabutylammonium iodide) enhances selectivity.

Industrial-Scale Considerations

Solvent Recycling

Ph₂O recovery via vacuum distillation achieves 92% reuse in cyclization steps, lowering costs.

Waste Reduction

  • Iron-free reductions : Catalytic hydrogenation replaces Fe/HCl in nitro-group reductions, cutting heavy metal waste by 90%.
  • POCl₃ neutralization : Quenching with NaHCO₃ generates recyclable NaCl/NaH₂PO₄.

Q & A

Basic: What are the optimal synthetic routes for 6-bromo-4-iodo-5,8-dimethoxyquinoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step halogenation and functionalization of quinoline precursors. For example, halogenation at positions 4 and 6 can be achieved using iodine monochloride (ICl) or bromine in acetic acid, while methoxy groups are introduced via nucleophilic substitution with sodium methoxide. Critical factors include temperature control (e.g., 0–5°C for bromination to avoid side reactions) and stoichiometric ratios of halogens to prevent over-substitution . Purification via column chromatography with hexane/ethyl acetate gradients (70:30 to 90:10) is recommended to isolate the product from structurally similar byproducts .

Basic: Which analytical techniques are most reliable for characterizing 6-bromo-4-iodo-5,8-dimethoxyquinoline?

Key methods include:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) resolves methoxy protons as singlets (~δ 3.9–4.1 ppm) and aromatic protons as doublets (J = 8–10 Hz) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+^+ at m/z 425.8293 for C11_{11}H10_{10}BrINO2_2) .
  • IR Spectroscopy : Stretching frequencies for C=O (1670–1720 cm1^{-1}) and C–O (1150–1250 cm^{-1) validate functional groups .

Intermediate: How does 6-bromo-4-iodo-5,8-dimethoxyquinoline serve as a scaffold in medicinal chemistry?

The compound’s halogen-rich structure enables diverse modifications:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the iodine-substituted position (C4) with aryl boronic acids generates biaryl analogs for kinase inhibition studies .
  • Substitution Reactions : Methoxy groups at C5 and C8 can be replaced with amines or thiols to enhance solubility or target specificity .
    Example: Substitution with piperazine at C5 increases binding affinity to DNA gyrase by 30% compared to unmodified analogs .

Intermediate: What structure-activity relationship (SAR) insights exist for halogenated quinolines like this compound?

  • Halogen Positioning : Bromine at C6 enhances steric hindrance, reducing off-target interactions, while iodine at C4 improves electrophilicity for nucleophilic substitutions .
  • Methoxy Groups : 5,8-Dimethoxy substitutions increase planar rigidity, favoring intercalation with DNA or enzyme active sites .
    A comparative study of analogs (e.g., 6-bromo-4-chloro-5,8-dimethoxyquinoline) showed a 50% decrease in antimicrobial activity when iodine is replaced with chlorine, highlighting iodine’s critical role in redox-mediated mechanisms .

Advanced: How can researchers resolve contradictions in reported biological activities of halogenated quinolines?

Discrepancies often arise from assay conditions. For example:

  • Antimicrobial Studies : Activity against S. aureus varies with culture medium pH; acidic conditions (pH 5.5) enhance protonation of methoxy groups, improving membrane permeability .
  • Enzyme Inhibition : Conflicting IC50_{50} values for tyrosine kinase inhibition may stem from solvent polarity (DMSO vs. ethanol) affecting compound solubility .
    Methodological Recommendation: Standardize assays using PBS buffer (pH 7.4) and ≤1% DMSO to minimize solvent effects .

Advanced: What computational approaches are effective for predicting reactivity of 6-bromo-4-iodo-5,8-dimethoxyquinoline?

  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilic aromatic substitution (EAS) sites, identifying C7 as the most reactive for further functionalization .
  • Molecular Docking : AutoDock Vina simulations with PDB 1ATP (ATP-binding kinase) suggest the iodine atom forms halogen bonds with backbone carbonyls (binding energy: −9.2 kcal/mol) .

Advanced: How can in vitro findings for this compound translate to in vivo models?

  • Metabolic Stability : Microsomal assays (human liver microsomes, 1 hr) show 60% degradation, suggesting need for prodrug formulations (e.g., esterification of methoxy groups) .
  • Toxicity Screening : Zebrafish embryo assays (96-hr LC50_{50} = 12 µM) indicate moderate toxicity, necessitating dose optimization for murine studies .

Intermediate: What strategies improve the chemical stability of 6-bromo-4-iodo-5,8-dimethoxyquinoline under varying conditions?

  • Light Sensitivity : Store in amber vials at −20°C; UV-Vis spectra show decomposition (λmax_{\text{max}} shift from 320 nm to 290 nm) after 48 hrs under ambient light .
  • pH Stability : Degrades rapidly in basic conditions (t1/2_{1/2} = 2 hrs at pH 10) due to demethylation of methoxy groups. Use neutral buffers for biological assays .

Advanced: What mechanistic insights exist for its interactions with cytochrome P450 enzymes?

  • Inhibition Profile : Competitive inhibition of CYP3A4 (Ki_i = 8.3 µM) via coordination of iodine to the heme iron, confirmed by UV difference spectroscopy (peak at 450 nm) .
  • Metabolite Identification : LC-MS/MS reveals primary metabolites as 5,8-dihydroxy derivatives (Phase I) and glucuronide conjugates (Phase II) .

Intermediate: How does this compound compare to analogs like 6-bromo-4-chloro-5,8-dimethoxyquinoline in biological assays?

  • Anticancer Activity : The iodine-substituted compound shows 3-fold higher apoptosis induction in HeLa cells (IC50_{50} = 5.2 µM vs. 15.7 µM for chloro analog) due to enhanced DNA intercalation .
  • Solubility : LogP values (2.1 vs. 1.8 for chloro analog) indicate marginally better lipid solubility, but sodium salt formulations are recommended for in vivo use .

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